Home > Products > Screening Compounds P76591 > N-(5-chloro-2,4-dimethoxyphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide
N-(5-chloro-2,4-dimethoxyphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide -

N-(5-chloro-2,4-dimethoxyphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide

Catalog Number: EVT-5261223
CAS Number:
Molecular Formula: C20H19ClN2O5
Molecular Weight: 402.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) [, , , , , , ]. CPPHA exerts its effects by binding to a novel allosteric site on mGluR5, distinct from the classical MPEP allosteric site [, , , ]. Notably, CPPHA demonstrates selectivity for mGluR5 over other mGluR subtypes, showing only weak inhibitory effects on mGluR4 and mGluR8 [].

N-(4-chloro-2-((4-fluoro-1,3-dioxoisoindolin-2-yl)methyl)phenyl)picolinamide (NCFP)

Compound Description: NCFP is a potent and efficacious mGluR5 PAM from the CPPHA chemical series []. Like CPPHA, NCFP binds to a non-MPEP allosteric site on mGluR5, potentiating its activity []. Compared to CPPHA, NCFP exhibits improved mGluR5 subtype selectivity, making it a more suitable candidate for investigating mGluR5-mediated effects in the central nervous system [].

VU0001850 and VU0040237

Compound Description: VU0001850 (EC50 = 1.3 μM, 106% Glumax) and VU0040237 (EC50 = 350 nM, 84% Glu Max) represent a novel benzamide scaffold discovered through high-throughput screening for mGluR5 PAMs []. These compounds exhibit activity at a non-MPEP allosteric site on mGluR5, similar to CPPHA [].

Relevance: While the specific structures of VU0001850 and VU0040237 are not detailed in the provided abstracts, they are classified as belonging to a novel benzamide scaffold that exhibits mGluR5 PAM activity through a non-MPEP binding site []. This shared pharmacological profile with CPPHA and the general benzamide structure suggests potential structural similarities to N-(5-chloro-2,4-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide, which also contains a benzamide core.

VU0357121 and VU0365396

Compound Description: VU0357121 is a potent mGluR5 PAM (EC50 = 33 nM, 92% Glumax) identified through optimization of the benzamide scaffold exemplified by VU0001850 []. VU0365396 represents the first discovered neutral allosteric ligand for the non-MPEP site on mGluR5 and is structurally related to VU0357121 [].

3,3′-Difluorobenzaldazine (DFB)

Compound Description: DFB is a selective positive allosteric modulator of mGluR5 that does not affect baseline calcium levels but enhances agonist-induced calcium transients [, ]. Unlike CPPHA, DFB interacts with the MPEP binding site on mGluR5 [].

Relevance: While DFB's structure differs significantly from N-(5-chloro-2,4-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide, its inclusion is relevant due to its contrasting mechanism of action as an mGluR5 PAM. Unlike CPPHA and its analogues, which target a novel allosteric site, DFB binds to the well-characterized MPEP site []. This distinction highlights the diversity of chemical structures capable of modulating mGluR5 activity through distinct binding sites.

Properties

Product Name

N-(5-chloro-2,4-dimethoxyphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide

Molecular Formula

C20H19ClN2O5

Molecular Weight

402.8 g/mol

InChI

InChI=1S/C20H19ClN2O5/c1-27-16-11-17(28-2)15(10-14(16)21)22-18(24)8-5-9-23-19(25)12-6-3-4-7-13(12)20(23)26/h3-4,6-7,10-11H,5,8-9H2,1-2H3,(H,22,24)

InChI Key

PNNLWCACRGWMTR-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O)Cl)OC

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.